molecular formula C9H7FN2O B597370 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde CAS No. 1352393-90-8

5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B597370
CAS No.: 1352393-90-8
M. Wt: 178.166
InChI Key: ZLNCLRPPDDKUQJ-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-7-methylindazole and a suitable aldehyde precursor.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The fluorine and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation or alkylation reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and methyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A related compound with a similar indole structure but lacking the fluorine and methyl groups.

    5-Fluoro-1H-indazole-3-carbaldehyde: Similar to 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde but without the methyl group.

    7-Methyl-1H-indazole-3-carbaldehyde: Similar but without the fluorine group.

Uniqueness

This compound is unique due to the presence of both fluorine and methyl groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these substituents provides distinct electronic and steric properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-fluoro-7-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-2-6(10)3-7-8(4-13)11-12-9(5)7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNCLRPPDDKUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855889
Record name 5-Fluoro-7-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352393-90-8
Record name 5-Fluoro-7-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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